Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-[(4-butoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-3-5-15-34-19-13-11-17(12-14-19)23(30)27-24-21-20(16-35-24)22(26(32)33-4-2)28-29(25(21)31)18-9-7-6-8-10-18/h6-14,16H,3-5,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXPONOWBXYNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered attention due to its potential biological activities, which may include interactions with various biological targets and pathways. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O3S, with a molecular weight of 402.52 g/mol. The structure features a thieno[3,4-d]pyridazine core, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3S |
| Molecular Weight | 402.52 g/mol |
| Structural Class | Thieno[3,4-d]pyridazine |
Antimicrobial Activity
Research has indicated that compounds within the thieno[3,4-d]pyridazine class exhibit antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains. This compound may share these properties due to its structural similarities.
Antitumor Activity
Several studies have highlighted the potential of thieno[3,4-d]pyridazine derivatives in cancer treatment. For example, compounds with modifications on the benzamide moiety have shown promising results in inhibiting tumor growth in vitro and in vivo. Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl may possess similar antitumor effects that warrant further investigation.
Enzyme Interaction Studies
Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways. For example, it has been hypothesized that it could act as an inhibitor for certain kinases or phosphatases based on its structural features. Understanding these interactions is crucial for elucidating its mechanism of action.
Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie & Al-Majidi (2014) explored the antimicrobial effects of various thieno[3,4-d]pyridazine derivatives. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 2: Antitumor Potential
In a study by Mohamed et al. (2016), a series of thieno[3,4-d]pyridazine derivatives were evaluated for their antitumor activity in human cancer cell lines. The findings revealed that modifications on the benzamide group enhanced cytotoxicity against breast cancer cells.
Q & A
Q. What are the key synthetic steps and characterization methods for Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?
The synthesis typically involves a multi-step process:
Core Formation : Construction of the thieno[3,4-d]pyridazine core via cyclization of thiosemicarbazone intermediates with ethyl acetoacetate under acidic or reflux conditions .
Functionalization : Introduction of the 4-butoxybenzamido group via amide coupling or nucleophilic substitution.
Esterification : Addition of the ethyl carboxylate group under basic conditions.
Q. Characterization Methods :
Q. How do functional groups in this compound influence its reactivity and biological activity?
- 4-Butoxybenzamido Group : Enhances lipophilicity, improving membrane permeability. The ether linkage (butoxy) may stabilize interactions with hydrophobic binding pockets in biological targets .
- Ethyl Ester : Acts as a prodrug motif; hydrolyzes in vivo to a carboxylic acid, altering solubility and target engagement .
- Thieno-Pyridazine Core : The electron-rich sulfur and nitrogen atoms enable π-π stacking and hydrogen bonding with enzymes or receptors .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
Q. How should discrepancies in NMR or crystallographic data be resolved during structural validation?
- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with analogous compounds (e.g., bromo or fluoro derivatives) .
- Crystallographic Ambiguity : Employ SHELX software for refinement, particularly for resolving disordered solvent molecules or flexible substituents .
- Cross-Validation : Correlate IR (C=O stretch) and mass spectrometry data to confirm functional group integrity .
Q. What strategies are effective for designing analogues to study structure-activity relationships (SAR)?
- Substituent Variation : Replace the 4-butoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Core Modifications : Introduce halogens (Br, F) at the phenyl ring to enhance binding affinity via hydrophobic interactions .
- Biological Testing : Use assays targeting adenosine A1 receptors or tau aggregation to evaluate potency shifts. For example, bromine substitution increases neuroprotective activity in vitro .
Q. What advanced techniques are recommended to elucidate the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with adenosine A1 receptors or tau fibrils. Focus on the thieno-pyridazine core’s π-stacking with aromatic residues .
- Binding Assays : Perform radioligand displacement studies (e.g., H-CCPA for A1 receptors) to quantify affinity .
- Kinetic Analysis : Monitor ternary complex stabilization (agonist-receptor-G protein) via dissociation assays to identify allosteric modulation .
Data Contradiction Analysis
Example Issue : Conflicting IC values in enzyme inhibition assays.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
